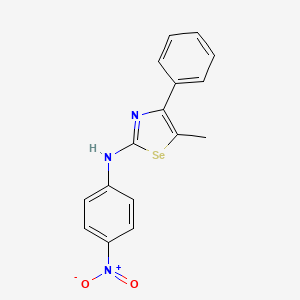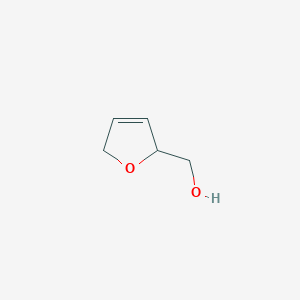
(2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including (2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol, can be achieved through various methods. Common synthetic routes include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods involve the use of different reagents and conditions to form the imidazole ring structure.
Industrial Production Methods: Industrial production of imidazole derivatives often involves the use of metal-catalyzed reactions and cyclization processes. For example, the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can yield disubstituted imidazoles . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include oxidizing agents, reducing agents, and halogenating agents. For example, the oxidation of imidazole derivatives can be achieved using hydrogen peroxide or other peroxides, while reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
(2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, antiviral, and anticancer properties . These compounds are also used in the development of pharmaceuticals, agrochemicals, and functional materials .
Mechanism of Action
The mechanism of action of (2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators . The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol include other imidazole derivatives such as 2-heptadecyl-4,5-dihydro-1H-imidazole and 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride .
Uniqueness: What sets this compound apart from other imidazole derivatives is its unique octyl side chain, which can influence its solubility, reactivity, and biological activity. This structural feature may enhance its potential for specific applications in pharmaceuticals and other industries .
Properties
CAS No. |
65633-02-5 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(2-octyl-4,5-dihydroimidazol-1-yl)methanol |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-8-12-13-9-10-14(12)11-15/h15H,2-11H2,1H3 |
InChI Key |
VWDVQUXQPXSKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NCCN1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


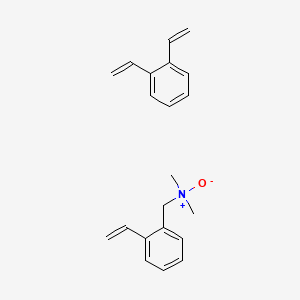
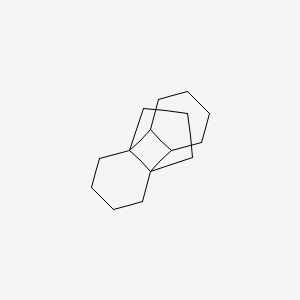
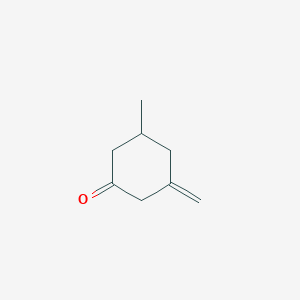
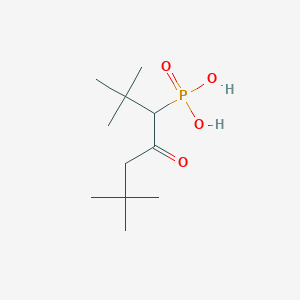
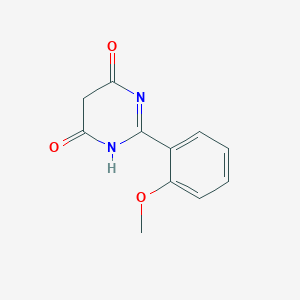
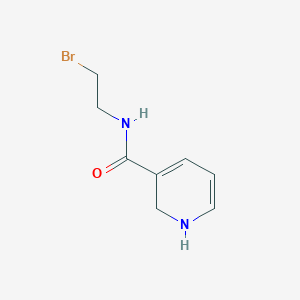


![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
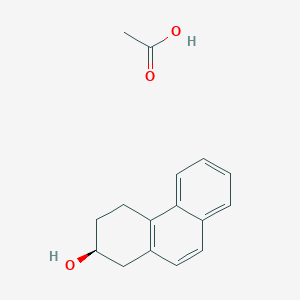
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
